1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one
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Overview
Description
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate aldehyde or ketone in the presence of a catalyst. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known to interact with various biological targets, making them useful in studying biological pathways.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit the activity of certain enzymes involved in cancer cell proliferation . The morpholine ring can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-3-yl)-2-piperidin-4-yl-propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(1H-Indol-3-yl)-2-pyrrolidin-4-yl-propan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature can lead to improved pharmacokinetic properties and potentially greater therapeutic efficacy.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(17-6-8-19-9-7-17)15(18)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOUGMVMGJBRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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